molecular formula C16H14ClN3O3 B7694407 N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7694407
M. Wt: 331.75 g/mol
InChI Key: OJAVDONXZXDAOB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOB, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. CPOB belongs to the family of oxadiazole compounds, which have been shown to have various pharmacological activities.

Mechanism of Action

N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. It acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity. This leads to an increase in the release of neurotransmitters such as glutamate, which is essential for synaptic plasticity and learning.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the levels of acetylcholine, a neurotransmitter that is essential for learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is that it has been shown to have low toxicity and is well tolerated in animal models. This makes it a promising candidate for further preclinical studies. However, one limitation of N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and its effects on neuronal function.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chlorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. N-(3-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c17-11-4-1-5-12(10-11)18-14(21)7-2-8-15-19-16(20-23-15)13-6-3-9-22-13/h1,3-6,9-10H,2,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAVDONXZXDAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

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